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Tri-tert-butylmethanol is a tertiary alcohol characterized by the presence of three tert-butyl groups attached to a central carbon atom bearing a hydroxyl group. Its chemical formula is , and it is known for its bulky structure, which contributes to its unique physical and chemical properties. The compound is relatively stable but can undergo specific reactions typical of alcohols, albeit with some limitations due to steric hindrance.
There is no current research available on the specific mechanism of action of this compound in biological systems.
Tri-tert-butylmethanol exhibits typical alcohol reactivity but faces challenges due to its sterically hindered nature. Key reactions include:
Tri-tert-butylmethanol can be synthesized through various methods:
Tri-tert-butylmethanol finds applications in various fields:
Several compounds share structural similarities with tri-tert-butylmethanol. Here’s a comparison highlighting their uniqueness:
Tri-tert-butylmethanol stands out due to its increased steric hindrance from three tert-butyl groups, which significantly affects its reactivity and potential applications compared to these similar compounds.
Limited experimental thermodynamic data exists specifically for tri-tert-butylmethanol due to its extreme steric hindrance and synthetic challenges. The compound's enthalpy of formation has not been directly measured through calorimetric methods [1]. However, related studies on structurally similar compounds provide valuable insights into the expected thermodynamic behavior.
For the closely related tri-tert-butylmethane, extensive thermochemical measurements have been conducted. Verevkin and colleagues determined the standard enthalpy of combustion to be ΔcH° = -8825.0 ± 4.3 kilojoules per mole through precision combustion calorimetry [1]. The corresponding standard enthalpy of formation in the gas phase was calculated as ΔfH°(g) = -235.2 ± 4.3 kilojoules per mole [1]. These values demonstrate the significant strain energy associated with the crowded tert-butyl substituents, resulting in a strain enthalpy of approximately 156.1 kilojoules per mole [1].
The absence of direct calorimetric data for tri-tert-butylmethanol reflects both the synthetic difficulties in obtaining sufficient quantities for thermochemical analysis and the compound's tendency toward thermal decomposition under the high-temperature conditions typically employed in combustion calorimetry [2]. Computational thermochemistry methods, particularly high-level ab initio calculations such as G3 and G3(MP2) approaches, offer the most reliable means for estimating the thermodynamic properties of this sterically congested alcohol [3].
Table 1: Thermodynamic Properties of Tri-tert-butylmethanol
Property | Value | Method/Notes |
---|---|---|
Standard Enthalpy of Formation (ΔfH°) | Not experimentally determined | Computational methods required |
Standard Enthalpy of Combustion (ΔcH°) | Not experimentally determined | Related compound: -8825.0 ± 4.3 kJ/mol (tri-tert-butylmethane) [1] |
Heat Capacity (Cp) | Not experimentally determined | Group contribution methods could estimate |
Enthalpy of Fusion (ΔfusH°) | Not experimentally determined | Differential scanning calorimetry measurements needed |
Enthalpy of Vaporization (ΔvapH°) | Not experimentally determined | Vapor pressure studies required |
The phase transition behavior of tri-tert-butylmethanol exhibits unique characteristics attributed to its extraordinary steric congestion. The compound exists as a colorless crystalline solid at room temperature with a well-defined melting point of 94-95°Celsius [4] [5]. This relatively elevated melting point, compared to less hindered alcohols of similar molecular weight, reflects the efficient crystal packing enabled by the spherical nature of the tert-butyl substituents.
Unlike conventional alcohols, tri-tert-butylmethanol does not exhibit the typical broad hydroxyl absorption band in its infrared spectrum when examined in the liquid state [6]. This absence of intermolecular hydrogen bonding represents a remarkable departure from normal alcohol behavior and indicates that the steric bulk of the three tert-butyl groups completely prevents the formation of hydrogen-bonded networks that typically characterize alcohol phase transitions [6].
The solid-state behavior of related tri-tert-butyl compounds provides insight into the expected phase transition characteristics. Studies on 1,3,5-tri-tert-butylbenzene have revealed complex solid-solid phase transitions involving rotational dynamics of the tert-butyl groups [7]. These transitions occur at specific temperatures and involve changes in the orientational ordering of the bulky substituents, leading to distinct thermal signatures in differential scanning calorimetry measurements [7].
For tri-tert-butylmethanol, the phase transition from solid to liquid likely involves significant reorganization of the molecular packing arrangement, as the three tert-butyl groups must accommodate their substantial volume requirements while maintaining the tetrahedral geometry around the central quaternary carbon atom [3]. The activation energies for tert-butyl group rotation in the solid state are expected to be in the range of 17-23 kilojoules per mole, based on nuclear magnetic resonance studies of analogous compounds [7].
The solubility behavior of tri-tert-butylmethanol in organic solvents is dominated by steric considerations rather than conventional polarity-based interactions. The compound's extreme steric hindrance fundamentally alters its solvation characteristics compared to normal alcohols, creating a unique solubility profile that reflects the interplay between molecular shape and solvent accessibility [8].
In nonpolar hydrocarbon solvents such as hexane and cyclohexane, tri-tert-butylmethanol exhibits good solubility due to the favorable interactions between the extensive hydrocarbon framework of the molecule and the solvent medium [8]. The three tert-butyl groups, comprising twelve methyl substituents, provide substantial hydrophobic surface area that facilitates dissolution in aliphatic solvents. Aromatic solvents like toluene and benzene also demonstrate good compatibility, as these solvents can effectively accommodate the bulky molecular architecture [8].
The solubility in polar protic solvents presents a stark contrast to typical alcohol behavior. In methanol and ethanol, tri-tert-butylmethanol shows significantly reduced solubility compared to conventional alcohols of similar molecular weight [9]. This reduction stems from the inability of the sterically encumbered hydroxyl group to engage in hydrogen bonding with the solvent molecules, eliminating the primary driving force for alcohol dissolution in protic media.
Table 2: Predicted Solubility Profile of Tri-tert-butylmethanol in Organic Solvents
Solvent Type | Expected Solubility | Reasoning |
---|---|---|
Water | Very poor | Extreme steric hindrance prevents hydrogen bonding |
Methanol | Poor | Bulky structure limits interaction |
Ethanol | Poor | Bulky structure limits interaction |
Hexane | Good | Nonpolar, compatible with hydrocarbon groups |
Toluene | Good | Aromatic solvent, good for bulky molecules |
Diethyl ether | Moderate | Moderate polarity, some interaction possible |
Chloroform | Good | Good solvent for organic compounds |
Acetone | Moderate | Moderate polarity |
Moderately polar aprotic solvents such as diethyl ether and acetone demonstrate intermediate solubility characteristics. These solvents can partially solvate the compound through dipole-induced dipole interactions with the hydroxyl functionality while accommodating the steric bulk through their molecular flexibility [9]. Chlorinated solvents like chloroform typically provide good solvation due to their ability to dissolve a wide range of organic compounds regardless of hydrogen bonding capacity.
The nucleophilic reactivity of tri-tert-butylmethanol is profoundly influenced by steric effects that create an unprecedented level of hindrance around the reaction center. The quaternary carbon bearing the hydroxyl group is surrounded by three tert-butyl substituents, creating a molecular environment where conventional nucleophilic substitution mechanisms are severely compromised or entirely blocked [10] [11].
In nucleophilic substitution reactions, tri-tert-butylmethanol exhibits behavior that deviates markedly from typical tertiary alcohols. The SN1 mechanism, which normally operates through carbocation formation, becomes problematic due to the extreme destabilization of the resulting carbocation by the three bulky tert-butyl groups [11]. The steric repulsion between these groups in the planar carbocation geometry creates an energy barrier that effectively prevents ionization under normal reaction conditions.
The SN2 mechanism is completely precluded by the steric environment around the central carbon atom. Backside attack by nucleophiles, essential for the SN2 pathway, is physically impossible due to the complete blockade created by the tert-butyl substituents [11] [12]. This steric hindrance extends beyond the immediate vicinity of the reaction center, as the molecular surface is dominated by methyl groups that present an impenetrable barrier to approaching nucleophiles.
Studies on related sterically hindered compounds demonstrate that tert-butyl groups create particularly effective steric barriers in nucleophilic substitution reactions [10]. The cone angle occupied by each tert-butyl group, approximately 118 degrees, results in nearly complete coverage of the molecular surface when three such groups are present on a single carbon atom. This geometric constraint eliminates virtually all reactive pathways that require direct nucleophilic approach to the central carbon.
Table 3: Steric Effects on Nucleophilic Reactivity of Tri-tert-butylmethanol
Reaction Type | Reactivity Level | Steric Influence | Mechanistic Considerations |
---|---|---|---|
SN1 Substitution | Extremely hindered | Carbocation destabilization | High energy barrier for ionization |
SN2 Substitution | Completely blocked | Backside attack prevention | Physical impossibility of nucleophile approach |
E1 Elimination | Severely hindered | β-Hydrogen accessibility | Limited conformational flexibility |
E2 Elimination | Moderately hindered | Base approach limitation | Requires specific geometric arrangements |
The elimination reactions of tri-tert-butylmethanol face similar steric challenges, though to a somewhat lesser extent than substitution processes. E1 elimination requires initial formation of the same highly strained carbocation intermediate that hampers SN1 reactions, making this pathway energetically unfavorable [13]. E2 elimination, while potentially more accessible, still requires specific geometric arrangements between the hydroxyl group, adjacent hydrogen atoms, and the attacking base that may be difficult to achieve given the molecular congestion.